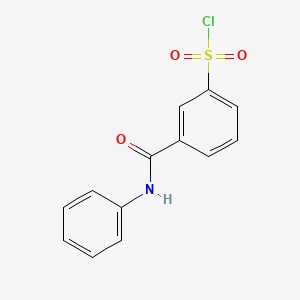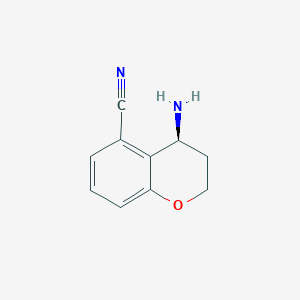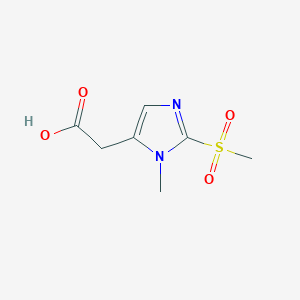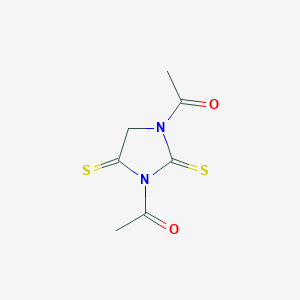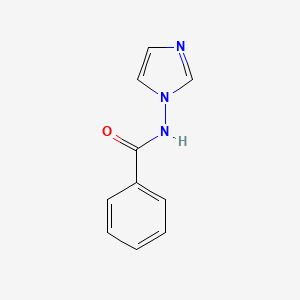
Ethyl 8-bromo-4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-bromo-4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-bromo-4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation and esterification reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 8-bromo-4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Ethyl 8-bromo-4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mécanisme D'action
The mechanism of action of ethyl 8-bromo-4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate various biological pathways, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Ethyl 8-bromo-4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
- Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- Ethyl 2,4-bis(chloromethyl)quinoline-3-carboxylate
- Fluoroquinolones
Uniqueness: The unique combination of bromine, chlorine, and trifluoromethyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H8BrClF3NO2 |
|---|---|
Poids moléculaire |
382.56 g/mol |
Nom IUPAC |
ethyl 8-bromo-4-chloro-6-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C13H8BrClF3NO2/c1-2-21-12(20)8-5-19-11-7(10(8)15)3-6(4-9(11)14)13(16,17)18/h3-5H,2H2,1H3 |
Clé InChI |
GDOAHXSCKNVZDF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12826267.png)
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12826294.png)
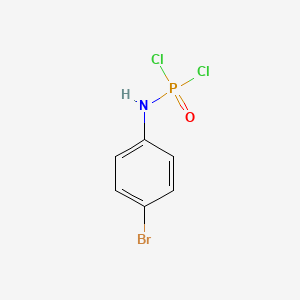
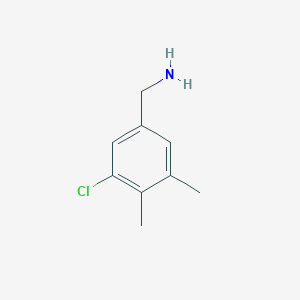

![N-[(4-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12826311.png)


![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)
